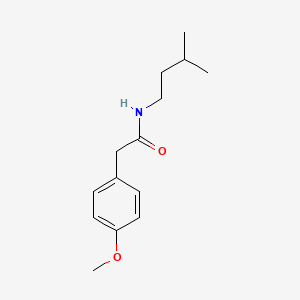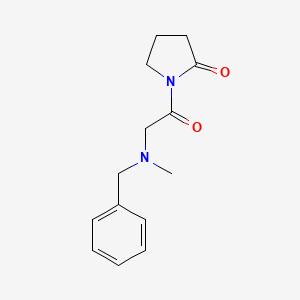
2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide, also known as flomoxef, is a synthetic antibiotic that belongs to the class of oxacephem antibiotics. It is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide involves the inhibition of bacterial cell wall synthesis. Flomoxef binds to the penicillin-binding proteins (PBPs) in the bacterial cell wall, which leads to the inhibition of transpeptidation and the formation of cross-links in the cell wall. This ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Flomoxef has been found to have minimal toxicity and side effects in animal studies. It has also been found to have a low potential for drug interactions. Flomoxef is primarily eliminated by the kidneys, and its half-life is approximately 2-3 hours in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flomoxef has several advantages for use in lab experiments. It has a broad spectrum of activity against various bacterial strains, and it has a long half-life and high tissue penetration. However, 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide is not effective against all bacterial strains, and it may not be suitable for all types of experiments. Additionally, the cost of this compound may be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide. One area of research is the development of new formulations and delivery methods for this compound to improve its efficacy and reduce its toxicity. Another area of research is the investigation of this compound in combination with other antibiotics to enhance its antibacterial activity. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in different populations, such as children and the elderly, may provide valuable insights into its clinical use.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide involves the reaction of 7-aminocephalosporanic acid with 4-methoxyphenylacetyl chloride and 3-methylbutylamine. The resulting product is then acetylated to form this compound. This process is carried out under controlled conditions to ensure the purity and quality of the final product.
Aplicaciones Científicas De Investigación
Flomoxef has been extensively studied for its antibacterial activity against various bacterial strains. It has been found to be effective against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Klebsiella pneumoniae. Flomoxef has also been studied for its pharmacokinetics and pharmacodynamics, which have shown that it has a long half-life and high tissue penetration.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(2)8-9-15-14(16)10-12-4-6-13(17-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBPNTAHVKNEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5609679.png)
![2-(4-bromo-2-cyanophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5609686.png)
![4-(2-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B5609694.png)
![2-nitro-4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenol](/img/structure/B5609713.png)

![2-{1-[4-(1H-pyrazol-1-yl)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5609719.png)
![3-chloro-4-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5609721.png)
![methyl 4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5609733.png)
![2-chloro-6-fluoro-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5609737.png)

![4-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5609765.png)
![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}-1H-indole](/img/structure/B5609769.png)
![N'-[4-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5609777.png)
![6-chloro-5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5609782.png)